2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-methoxyanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADSQKAEFZVEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116594-82-2 | |
| Record name | 116594-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of phthalic anhydride and various derivatives of aniline in toluene solvent under reflux conditions for 24 hours .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For example, solventless conditions and simple heating techniques have been developed to synthesize these compounds efficiently . These methods aim to minimize environmental impact while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline-1,3-dione derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes .
Comparison with Similar Compounds
Analgesic Activity
- 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a): Exhibited 1.6× higher analgesic activity than metamizole sodium in mice, attributed to its planar imino-phenyl group enhancing receptor binding .
Anticancer Activity
- Control Compounds (Con1–Con3) : IC50 values >200 µM against cancer cells due to lack of urea moieties or trifluoromethyl groups .
- Urea-Modified Analogues : Compounds with meta-trifluoromethylphenyl triazole substituents showed IC50 values <50 µM, highlighting the importance of electron-withdrawing groups .
Tyrosinase Inhibition
Antimicrobial Activity
- 2-((4-Acetylphenylamino)methyl)isoindoline-1,3-dione: Demonstrated broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- 2-(Dimethylaminomethyl)isoindoline-1,3-dione: Cobalt(II) and nickel(II) complexes showed enhanced antimicrobial efficacy compared to the parent ligand, suggesting metal coordination improves bioavailability .
Physicochemical Properties
Biological Activity
2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isoindoline core, which is known for various biological activities. Its structure can be represented as follows:
This compound is characterized by the presence of a methoxy group and an amino group, which are crucial for its biological interactions.
1. Antipsychotic Properties
Recent studies have highlighted the potential antipsychotic effects of isoindoline derivatives. For instance, a related compound demonstrated significant affinity towards serotonin receptors (5-HT1A and 5-HT7), suggesting that modifications in the isoindoline structure can enhance receptor binding and activity .
2. Enzyme Inhibition
Isoindoline derivatives, including 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione, have shown promise as phosphodiesterase (PDE) inhibitors. PDE10A inhibition has been linked to therapeutic effects in schizophrenia and other neuropsychiatric disorders. In vitro studies indicated that certain isoindole derivatives exhibited up to 92% inhibition at a concentration of 10 µM .
3. Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties. Some derivatives demonstrated activity against various bacterial strains, indicating that modifications in the isoindoline structure could lead to enhanced antibacterial efficacy .
The biological activity of 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione can be attributed to several mechanisms:
- Receptor Modulation : The interaction with serotonin receptors suggests a mechanism involving neurotransmitter modulation, which is critical for mood regulation and psychotropic effects.
- Enzyme Interaction : As a PDE inhibitor, this compound may affect cyclic nucleotide levels within cells, influencing various signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 2-(((2-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting isoindoline-1,3-dione derivatives with 2-methoxyaniline precursors in the presence of a catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response surface methodology (RSM) further refines these parameters to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm structural integrity by identifying proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and carbonyl resonances (δ 165–175 ppm) .
- X-ray Diffraction (XRD): Single-crystal XRD provides precise bond lengths and angles, validating the spatial arrangement of the isoindoline-dione core and methoxyphenyl substituent .
- Infrared Spectroscopy (IR): Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm) bonds confirm functional groups .
Q. What preliminary biological screening methods are recommended for assessing its bioactivity?
- In vitro assays: Test cytotoxicity using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
- Enzyme inhibition studies: Use fluorescence-based assays to evaluate interactions with target enzymes (e.g., kinases, proteases) .
- Molecular docking: Perform preliminary docking simulations with proteins (e.g., BCL-2, EGFR) to predict binding affinities and guide experimental validation .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO), predicting electrophilic/nucleophilic sites. For example, the isoindoline-dione core’s electron-deficient nature may drive charge-transfer interactions. Mulliken charge analysis identifies electron-rich regions (e.g., methoxy oxygen), guiding derivatization strategies . Molecular electrostatic potential (MEP) maps visualize reactive hotspots for electrophilic attacks .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting reactivity or bioactivity results)?
- Statistical analysis: Apply ANOVA or Tukey’s HSD test to assess variability in replicate experiments .
- Cross-validation: Compare computational predictions (e.g., DFT reaction pathways) with experimental outcomes to identify outliers .
- Meta-analysis: Aggregate data from multiple studies (e.g., solvent effects on reaction yields) to discern trends and isolate confounding variables .
Q. How can reaction mechanisms involving this compound be validated experimentally and computationally?
- Kinetic studies: Monitor reaction progress via HPLC or UV-Vis spectroscopy to derive rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .
- Transition state analysis: Use DFT to calculate activation energies for hypothesized intermediates, validating pathways through frequency calculations (no imaginary frequencies) .
- Isotopic labeling: Track -labeled carbonyl groups in hydrolysis reactions to confirm cleavage sites .
Q. What methodologies assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- ADME studies:
- Absorption: Caco-2 cell monolayer assays predict intestinal permeability .
- Metabolism: Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .
- Pharmacodynamics: Pair in vivo efficacy studies (e.g., xenograft models) with PK sampling to establish dose-response relationships .
Q. How do crystallographic data complement computational structural predictions?
XRD-derived bond lengths (e.g., C-N = 1.35 Å) validate DFT-optimized geometries. Discrepancies >0.05 Å may indicate lattice packing effects or computational basis set limitations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking), informing solubility and crystal engineering strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
